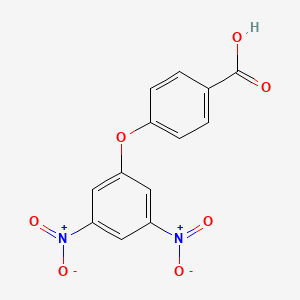
4-(3,5-Dinitrophenoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3,5-Dinitrophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H8N2O7 . It has a molecular weight of 304.21 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with two nitro groups and one phenoxy group attached . The exact 3D structure is not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. The molecular weight is 304.21 , but other properties such as density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen
Highly Energetic, Low Sensitivity Aromatic Peroxy Acids
Research by Gamage et al. (2016) delves into the energetic materials properties of a series of aromatic peroxy acid compounds, including 3,5-dinitrobenzoperoxoic acid, derived from similar molecular frameworks. These compounds were found to have less sensitivity and potentially higher detonation velocities than 2,4,6-trinitrotoluene, suggesting their application in areas requiring energetic materials with reduced risk profiles. The solid-state structure featuring intermolecular hydrogen bonds and close contacts may explain the reduced sensitivity, indicating the significance of molecular architecture in designing safer energetic materials (Gamage et al., 2016).
Synthesis and Structural Characterization of Novel Derivatives
Bem et al. (2018) synthesized and characterized novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, showcasing the substance's versatility in forming compounds with varying properties, including hydrophobicity and antioxidant capacity. These derivatives exhibit reversible acid-base behavior, which could be significant for applications requiring pH-responsive materials. The comprehensive characterization highlights the compound's potential in creating materials with specific desired properties, ranging from electronic to chemical applications (Bem et al., 2018).
Advanced Oxidation Processes
The works of Bokare and Choi (2010, 2011) explore the activation of hydrogen peroxide by chromate for the oxidative degradation of organic pollutants in water, using 4-chlorophenol as a model substrate. Although not directly related to "4-(3,5-Dinitrophenoxy)benzoic acid," these studies underscore the potential of related benzoic acid derivatives in environmental applications, particularly in the treatment of contaminated water through advanced oxidation processes. The research demonstrates the effectiveness of such compounds in catalyzing the degradation of pollutants over a wide pH range, presenting a viable method for water treatment and the mitigation of environmental pollutants (Bokare & Choi, 2010).
Eigenschaften
IUPAC Name |
4-(3,5-dinitrophenoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O7/c16-13(17)8-1-3-11(4-2-8)22-12-6-9(14(18)19)5-10(7-12)15(20)21/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCAZVCTUZJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648096.png)

![Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate](/img/structure/B2648102.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2648104.png)


![N-(3-chloro-2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2648107.png)
![(5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2648108.png)
![ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B2648110.png)


